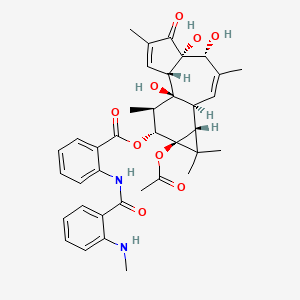
Perfluorotripentylamin
Übersicht
Beschreibung
Perfluorotripentylamine, also known as perfluorotripentylamine, is an organic compound with the chemical formula N((CF2)4CF3)3. This compound consists of three pentyl groups connected to one nitrogen atom, where all hydrogen atoms are replaced with fluorine atoms. It is a perfluorocarbon, known for its hydrophobic and oxidation-resistant properties. Perfluorotripentylamine is used in various applications, including as an electronics coolant and in chromatography .
Wissenschaftliche Forschungsanwendungen
Perfluorotripentylamine has a wide range of applications in scientific research and industry:
Wirkmechanismus
Target of Action
Perfluorotripentylamine is primarily used as an electronics coolant . Its primary targets are therefore the electronic components that it is designed to cool. By absorbing heat from these components, it helps to maintain their optimal operating temperatures and prevent overheating .
Mode of Action
Perfluorotripentylamine interacts with its targets (electronic components) through physical contact. It absorbs heat from the components, thereby reducing their temperature. This is a result of the high boiling point of Perfluorotripentylamine, which allows it to absorb a significant amount of heat before it begins to boil .
Pharmacokinetics
It’s worth noting that due to its chemical stability and low reactivity, it remains in the environment for a long time after its release .
Result of Action
The primary result of Perfluorotripentylamine’s action is the cooling of electronic components. By absorbing heat from these components, it prevents them from overheating, thus ensuring their optimal performance and prolonging their lifespan .
Action Environment
The efficacy and stability of Perfluorotripentylamine are influenced by several environmental factors. Its cooling efficiency can be affected by the ambient temperature, with higher temperatures potentially reducing its effectiveness. Furthermore, while Perfluorotripentylamine is chemically stable and non-reactive, it can be broken down by some environmental processes, which could potentially lead to the release of fluorine atoms into the environment .
Biochemische Analyse
Biochemical Properties
Tris(perfluoropentyl)amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as trypsin, chymotrypsin, and penicillin G acylase, affecting their stability and activity . The nature of these interactions involves the formation of covalent bonds, which can influence the enzyme’s performance and stability. The presence of Tris(perfluoropentyl)amine during immobilization can reduce the number of available glyoxyl groups, leading to a decrease in enzyme stability .
Cellular Effects
Tris(perfluoropentyl)amine has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the extraction efficiency of proteins from formalin-fixed tissues, which is crucial for proteomics analysis . The compound’s impact on cell function includes altering the stability and activity of enzymes, which can subsequently influence cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of Tris(perfluoropentyl)amine involves its interaction with biomolecules at the molecular level. It can form covalent bonds with enzymes, leading to enzyme inhibition or activation. The compound’s primary amine group plays a crucial role in reversing Schiff base formation between amino groups of proteins and formaldehyde, enhancing protein extraction efficiency . This interaction can lead to changes in gene expression and enzyme activity, affecting various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(perfluoropentyl)amine can change over time. The compound’s stability and degradation are essential factors to consider, as they can influence long-term cellular function. Studies have shown that higher concentrations of Tris(perfluoropentyl)amine can significantly affect the performance of protein extraction from formaldehyde-fixed tissues . The compound’s stability and degradation over time can impact its effectiveness in biochemical reactions and cellular processes.
Dosage Effects in Animal Models
The effects of Tris(perfluoropentyl)amine vary with different dosages in animal models. Higher concentrations of the compound can lead to increased protein extraction efficiency, but it may also result in toxic or adverse effects at high doses . Understanding the threshold effects and potential toxicity is crucial for determining the appropriate dosage for various applications.
Metabolic Pathways
Tris(perfluoropentyl)amine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with enzymes such as trypsin, chymotrypsin, and penicillin G acylase can affect their stability and activity, impacting various metabolic processes . These interactions can lead to changes in metabolite levels and overall metabolic flux.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluorotripentylamine is typically prepared by electrofluorination of the corresponding amine using hydrogen fluoride as both the solvent and the source of fluorine. The reaction can be represented as follows:
N((CH2)4CH3)3+33HF→N((CF2)4CF3)3+33H2
This process involves the replacement of hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound .
Industrial Production Methods: Industrial production of tris(perfluoropentyl)amine follows the same electrofluorination process, ensuring high purity and yield. The use of hydrogen fluoride in large-scale production requires stringent safety measures due to its corrosive nature .
Analyse Chemischer Reaktionen
Types of Reactions: Perfluorotripentylamine is known for its chemical stability and resistance to oxidation. It does not readily undergo typical organic reactions such as oxidation, reduction, or substitution due to the strong carbon-fluorine bonds. it can participate in reactions involving strong nucleophiles or electrophiles under specific conditions .
Common Reagents and Conditions: Reactions involving tris(perfluoropentyl)amine typically require harsh conditions or specialized reagents due to its inert nature. For example, reactions with strong bases or acids can lead to the formation of various derivatives .
Major Products: The major products formed from reactions involving tris(perfluoropentyl)amine are typically fluorinated derivatives, which retain the compound’s characteristic stability and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Perfluorotributylamine: Similar to tris(perfluoropentyl)amine, this compound is also used as an electronics coolant and shares similar chemical stability and hydrophobic properties.
Perfluorotriamylamine: Another perfluorinated amine with comparable applications and properties.
Uniqueness: Perfluorotripentylamine stands out due to its specific molecular structure, which provides a unique combination of high boiling point, chemical stability, and low toxicity. These properties make it particularly suitable for specialized applications in electronics cooling and chromatography .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15F33N/c16-1(17,4(22,23)10(34,35)36)7(28,29)13(43,44)49(14(45,46)8(30,31)2(18,19)5(24,25)11(37,38)39)15(47,48)9(32,33)3(20,21)6(26,27)12(40,41)42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZYBQIAUSKCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(N(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N(C5F11)3, C15F33N | |
| Record name | 1-Pentanamine, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059835 | |
| Record name | Fluorocarbon FC 70 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-84-1 | |
| Record name | Perfluorotripentylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorocarbon FC 70 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanamine, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorocarbon FC 70 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(undecafluoropentyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,2-Diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium bromide](/img/structure/B1203192.png)











